![molecular formula C21H19N3 B13800140 N-[(E)-(3,3-dimethylindol-2-yl)methylideneamino]naphthalen-2-amine](/img/structure/B13800140.png)
N-[(E)-(3,3-dimethylindol-2-yl)methylideneamino]naphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(3,3-dimethylindol-2-yl)methylideneamino]naphthalen-2-amine: is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an indole moiety linked to a naphthalene ring through a methyleneamino bridge, making it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-(3,3-dimethylindol-2-yl)methylideneamino]naphthalen-2-amine typically involves the condensation of 3,3-dimethylindole-2-carbaldehyde with naphthalen-2-amine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the methyleneamino linkage. Common solvents used in this synthesis include ethanol, methanol, or dichloromethane, and the reaction is often conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: N-[(E)-(3,3-dimethylindol-2-yl)methylideneamino]naphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the methyleneamino group.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole and naphthalene rings, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e
Propiedades
Fórmula molecular |
C21H19N3 |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
N-[(E)-(3,3-dimethylindol-2-yl)methylideneamino]naphthalen-2-amine |
InChI |
InChI=1S/C21H19N3/c1-21(2)18-9-5-6-10-19(18)23-20(21)14-22-24-17-12-11-15-7-3-4-8-16(15)13-17/h3-14,24H,1-2H3/b22-14+ |
Clave InChI |
JZBNZDUYBGAUDX-HYARGMPZSA-N |
SMILES isomérico |
CC1(C2=CC=CC=C2N=C1/C=N/NC3=CC4=CC=CC=C4C=C3)C |
SMILES canónico |
CC1(C2=CC=CC=C2N=C1C=NNC3=CC4=CC=CC=C4C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-YL)-](/img/structure/B13800062.png)

![4-Methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one](/img/structure/B13800086.png)
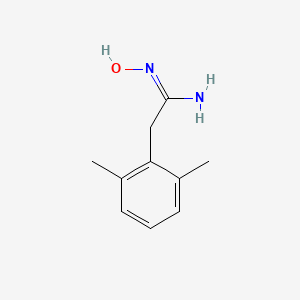
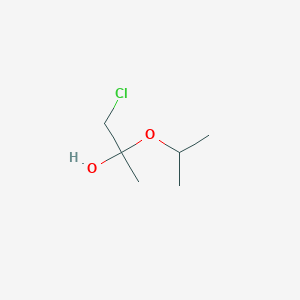
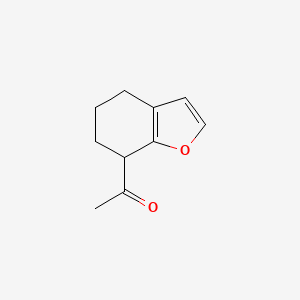
![5-Chloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13800115.png)

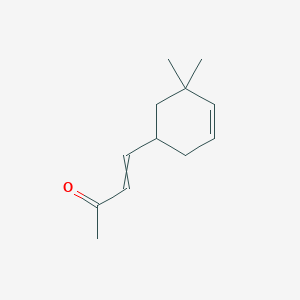
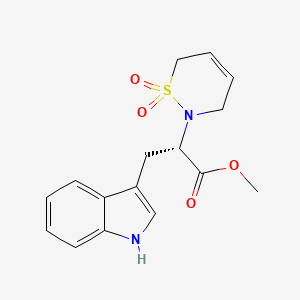
![[(Dichloromethyl)sulfanyl]benzene](/img/structure/B13800147.png)

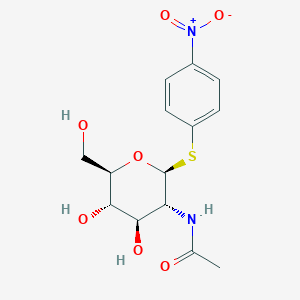
![5H-Indeno[5,6-D][1,2]oxazole](/img/structure/B13800158.png)
